molecular formula C18H14N6O4S B11706232 N-(5-{2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide

N-(5-{2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11706232
M. Wt: 410.4 g/mol
InChI Key: SANBZXSIADPZMP-YBFXNURJSA-N
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Description

N-[5-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydrazinecarbonyl moiety, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Condensation Reaction: The thiadiazole-2-thiol is then reacted with benzoyl chloride to form the corresponding benzamide derivative.

    Hydrazone Formation: The benzamide derivative is further reacted with 2-nitrobenzaldehyde in the presence of a suitable catalyst to form the hydrazone compound.

    Final Product Formation: The hydrazone compound undergoes cyclization to form the final product, N-[5-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazinecarbonyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted hydrazinecarbonyl derivatives.

Scientific Research Applications

N-[5-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways to induce desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
  • 2-chloro-6-fluoro-N-({N’-[(1E)-(5-methylfuran-2-yl)methylidene]hydrazinecarbonyl}methyl)benzamide

Uniqueness

N-[5-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to its specific structural features, such as the presence of a nitrophenyl group and a thiadiazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H14N6O4S

Molecular Weight

410.4 g/mol

IUPAC Name

N-[5-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H14N6O4S/c25-15(21-19-11-13-8-4-5-9-14(13)24(27)28)10-16-22-23-18(29-16)20-17(26)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,25)(H,20,23,26)/b19-11+

InChI Key

SANBZXSIADPZMP-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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